molecular formula C6H9ClF3N3 B2787566 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride CAS No. 1432034-83-7

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride

Cat. No.: B2787566
CAS No.: 1432034-83-7
M. Wt: 215.6
InChI Key: DBPQCVYPZCGBTN-UHFFFAOYSA-N
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Description

“2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride” is a chemical compound with the molecular weight of 179.14 . It is also known as 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethylamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3N3/c7-6(8,9)5-1-3-12(11-5)4-2-10/h1,3H,2,4,10H2 . This indicates the presence of a trifluoromethyl group and a pyrazol ring in the structure.

The presence of a trifluoromethyl group and a pyrazol ring in its structure may bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been used in the pharmaceutical industry, suggesting that this compound may interact with a variety of biological targets .

Biochemical Pathways

Similar compounds have shown promising results in anti-cancer studies , suggesting that this compound may affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar compounds have shown anti-cancer properties , suggesting that this compound may have potential therapeutic effects.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5-1-3-12(11-5)4-2-10;/h1,3H,2,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPQCVYPZCGBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432034-83-7
Record name 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride
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